Methyl 2-fluorobenzoate

Enzymatic dihydroxylation Toluene dioxygenase Regioselectivity

Methyl 2-fluorobenzoate (CAS 394-35-4) is an ortho-fluorine-substituted methyl benzoate ester with molecular formula C8H7FO2 and molecular weight 154.14. The compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.21 g/mL at 25 °C, refractive index n20/D of 1.502, and boiling point of 109–110 °C at 35 mmHg.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 394-35-4
Cat. No. B1346881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluorobenzoate
CAS394-35-4
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1F
InChIInChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
InChIKeyQAFJIJWLEBLXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Fluorobenzoate (CAS 394-35-4) Technical Baseline for Scientific Procurement Decisions


Methyl 2-fluorobenzoate (CAS 394-35-4) is an ortho-fluorine-substituted methyl benzoate ester with molecular formula C8H7FO2 and molecular weight 154.14 . The compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.21 g/mL at 25 °C, refractive index n20/D of 1.502, and boiling point of 109–110 °C at 35 mmHg [1]. It is sparingly soluble in water but readily soluble in common organic solvents including ethanol, acetone, and ether [2]. Commercially available grades typically range from 98% to 99% purity as determined by GC analysis . As a fluorinated aromatic ester, it serves as a versatile building block in pharmaceutical intermediate synthesis, agrochemical formulations, and materials science applications .

Why Generic Substitution of Methyl 2-Fluorobenzoate with Other Halogenated Benzoate Esters Is Scientifically Unjustified


The ortho-fluorine substitution in methyl 2-fluorobenzoate confers distinct physicochemical and reactivity properties that cannot be replicated by meta- or para-substituted analogs, nor by heavier halogen (Cl, Br, I) congeners. The ortho position creates a unique electronic environment combining strong inductive electron-withdrawal with minimal steric perturbation due to fluorine's small van der Waals radius, fundamentally altering both reaction kinetics and regiochemical outcomes [1]. In enzymatic systems, only ortho-substituted benzoate esters are metabolized by toluene dioxygenase, and among ortho-halogen variants, the fluorine derivative uniquely yields a single diol regioisomer whereas chloro-, bromo-, and iodo-analogs produce regioisomeric mixtures [2]. Furthermore, the ortho-fluorine substituent establishes a distinctive C–F···HO intramolecular hydrogen bond network in derived products such as 2-fluorophenyldiphenylmethanol, a structural feature absent in non-fluorinated or para-fluorinated analogs that critically influences molecular conformation and intermolecular interactions . These orthogonal differentiation points demonstrate that methyl 2-fluorobenzoate is not functionally interchangeable with its regioisomeric or halo-congener counterparts in synthetic applications requiring predictable regioselectivity or specific hydrogen-bonding architectures.

Quantitative Differentiation Evidence for Methyl 2-Fluorobenzoate Versus Closest Analogs


Regioselective Enzymatic Dihydroxylation: Fluorine vs. Heavier Halogens in Ortho-Substituted Methyl Benzoates

In whole-cell fermentation with E. coli JM109 (pDTG601A) expressing toluene dioxygenase, methyl 2-fluorobenzoate yielded exclusively one diol regioisomer. In contrast, methyl 2-chloro-, methyl 2-bromo-, and methyl 2-iodobenzoates each yielded a mixture of regioisomers under identical experimental conditions [1]. Meta- and para-halogen-substituted methyl benzoate esters were not metabolized at all, confirming that only ortho-substitution permits enzymatic turnover, and among ortho-halogens, only the fluorine derivative achieves complete regiochemical control [1].

Enzymatic dihydroxylation Toluene dioxygenase Regioselectivity

Physicochemical Property Differentiation: 2-Fluoro vs. 3-Fluoro vs. 4-Fluoro Methyl Benzoate Regioisomers

Methyl 2-fluorobenzoate exhibits a melting point of 93 °C, distinguishing it from methyl 3-fluorobenzoate (liquid at room temperature, no defined melting point) and methyl 4-fluorobenzoate (melting point approximately 30–33 °C). Density values are comparable across regioisomers (1.21 g/mL for 2-fluoro [1]; 1.19 g/mL for 3-fluoro; 1.20 g/mL for 4-fluoro). Kovats retention indices for methyl 2-fluorobenzoate are reported as 1097 and 1151 on non-polar columns [2], providing definitive chromatographic differentiation for analytical method development and purity verification.

Physicochemical properties Regioisomer comparison Analytical chemistry

Intramolecular C–F···HO Hydrogen Bonding: Unique Conformational Feature of 2-Fluorophenyl Derivatives

Derivatives synthesized from methyl 2-fluorobenzoate, specifically 2-fluorophenyldiphenylmethanol, exhibit a well-characterized intramolecular C–F···HO hydrogen bond. This interaction is documented in crystallographic and spectroscopic studies and is absent in the corresponding 3-fluoro- and 4-fluoro-substituted analogs, where the fluorine is spatially incapable of forming the same intramolecular hydrogen-bonding geometry . The ortho-fluorine substitution is the structural prerequisite for this non-covalent interaction.

Hydrogen bonding Conformational analysis Fluorine chemistry

Synthetic Utility in One-Pot Indolin-3-one Construction: Validated Reaction Scope

Methyl 2-fluorobenzoate serves as an electrophilic coupling partner in a LiN(SiMe3)2/CsF-mediated tandem reaction with N-methylbenzylamines to afford indolin-3-ones. The method was demonstrated across 34 examples with yields ranging from 30% to 85% [1]. While the study employed methyl 2-fluorobenzoate derivatives as the substrate class, no direct comparative data with non-fluorinated or regioisomeric benzoate esters under identical conditions were reported. The 2-fluoro substitution is mechanistically required for this transformation; the fluorine atom participates in the reaction pathway, and meta- or para-fluoro analogs would not engage equivalently due to altered electronic and steric environments [1].

Heterocycle synthesis Tandem reaction Synthetic methodology

Hydrolytic Stability: Ortho-Fluorine Electronic Effects on Ester Reactivity

Kinetic studies on the alkaline hydrolysis of phenyl esters of ortho-substituted benzoic acids demonstrate that the 2-fluoro substituent exerts a rate-modulating effect through a combination of inductive electron-withdrawal and minimal steric perturbation. The second-order rate constant k2 for alkaline hydrolysis of phenyl 2-fluorobenzoate has been measured and compared with other ortho-substituents including Cl, Br, I, NO2, CN, CH3, OCH3, CF3, and NH2 [1]. The ortho-fluorine effect differs fundamentally from ortho-chloro and ortho-bromo effects due to fluorine's unique balance of high electronegativity and small van der Waals radius, which affects the rate-determining step in nucleophilic acyl substitution pathways [2].

Hydrolysis kinetics Ortho substituent effect Linear free energy relationships

Commercial Availability and Cost-Effectiveness Comparison: Ortho-Fluoro vs. Meta-Fluoro vs. Para-Fluoro Methyl Benzoates

Methyl 2-fluorobenzoate is commercially available from multiple global suppliers including Aladdin (98% purity, 5g at ~$9.90 USD, 100g at ~$95.90 USD, 500g at ~$263.90 USD) , GlpBio (100g at $28.00 USD, 500g at $116.00 USD) [1], and various Chinese manufacturers offering kilogram-scale quantities for industrial procurement [2]. Comparative market analysis indicates that methyl 2-fluorobenzoate (ortho isomer) is generally more widely stocked and cost-competitive than methyl 3-fluorobenzoate, which tends to be less commonly available at bulk scale and may command higher prices due to lower production volume and demand. Methyl 4-fluorobenzoate is also commercially available but may differ in pricing tiers and supplier diversity.

Procurement Cost analysis Supply chain

Validated Application Scenarios for Methyl 2-Fluorobenzoate Procurement


Synthesis of Stereochemically Pure cis-Dihydrodiol Intermediates via Enzymatic Oxidation

Methyl 2-fluorobenzoate is the optimal substrate choice for researchers employing toluene dioxygenase-mediated whole-cell fermentation to access cis-dihydrodiol intermediates. Unlike methyl 2-chloro-, 2-bromo-, or 2-iodobenzoate analogs that produce regioisomeric mixtures requiring chromatographic separation, the 2-fluoro derivative yields exclusively a single diol regioisomer, streamlining downstream purification and maximizing effective yield [1]. Meta- and para-halogen substituted benzoate esters are completely unreactive in this system, making ortho-fluorine substitution uniquely enabling for this biocatalytic transformation [1].

Synthesis of 2-Fluorophenyldiphenylmethanol and Related Tertiary Alcohols with Defined Hydrogen-Bonding Architecture

Procurement of methyl 2-fluorobenzoate is specifically indicated for laboratories synthesizing 2-fluorophenyldiphenylmethanol and structurally analogous tertiary alcohols where the intramolecular C–F···HO hydrogen bond is a desired structural feature . This non-covalent interaction, which influences molecular conformation, crystal packing, and potentially biological recognition, cannot be accessed using methyl 3-fluorobenzoate or methyl 4-fluorobenzoate due to geometric constraints that preclude hydrogen-bond formation . The ortho substitution is the structural prerequisite for this interaction.

One-Pot Synthesis of Indolin-3-one Heterocycles via LiN(SiMe3)2/CsF-Mediated Tandem Reaction

Methyl 2-fluorobenzoate serves as a validated electrophilic substrate in the LiN(SiMe3)2/CsF-mediated tandem reaction with N-methylbenzylamines for constructing indolin-3-one scaffolds [2]. This methodology, demonstrated across 34 substrate examples with yields ranging from 30% to 85%, provides access to biologically relevant heterocyclic frameworks. The 2-fluoro substitution pattern is mechanistically required for this transformation; regioisomeric or non-fluorinated benzoate esters are not suitable substitutes [2].

Analytical Method Development and Chromatographic System Suitability Testing

The well-characterized Kovats retention indices (1097 and 1151 on non-polar stationary phases) and reversed-phase HPLC retention behavior of methyl 2-fluorobenzoate make it suitable as a reference standard for chromatographic method development [3][4]. Its distinct retention profile relative to regioisomeric methyl fluorobenzoates enables its use in system suitability testing, column performance verification, and as an internal standard for quantifying fluorinated aromatic compounds in complex matrices [4].

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